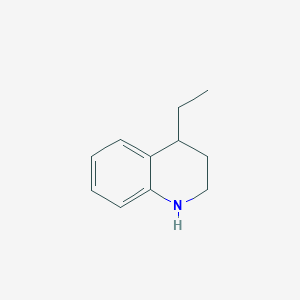

4-Ethyl-1,2,3,4-tetrahydroquinoline

Beschreibung

Significance of the Tetrahydroquinoline Scaffold in Synthetic Design

The tetrahydroquinoline nucleus is a fundamental structural motif present in a wide array of natural products and synthetic pharmaceuticals. nih.govnih.gov Its prevalence in bioactive molecules underscores its importance as a versatile scaffold for drug discovery. researchgate.netbenthamdirect.com Derivatives of tetrahydroquinoline have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiarrhythmic, antiviral, and antimalarial properties. nih.govmdpi.com

The ability of the tetrahydroquinoline scaffold to adopt various conformations allows it to interact with a diverse range of biological targets. This structural flexibility, combined with the potential for substitution at multiple positions, provides chemists with a powerful tool for developing novel therapeutic agents. nih.govnih.gov The development of efficient and selective methods for the synthesis of substituted tetrahydroquinolines is therefore a major focus of modern medicinal chemistry. acs.org

Historical Context of Tetrahydroquinoline Synthesis and Elucidation

The synthesis of tetrahydroquinolines has a rich history, with early methods often relying on the hydrogenation of the corresponding quinoline (B57606) precursors. wikipedia.org Over the years, a multitude of synthetic strategies have been developed to access this important heterocyclic system. These methods range from classical cyclization reactions to modern catalytic processes.

Key historical developments include the use of domino reactions, which allow for the construction of complex molecules in a single step from simple starting materials. nih.govmdpi.com These reactions are highly efficient and atom-economical. Other significant approaches include the Bischler-Napieralski reaction and the Pictet-Spengler condensation, which have been widely employed for the synthesis of tetrahydroisoquinoline and related heterocyclic systems. rsc.org The continuous evolution of synthetic methodologies has not only provided access to a wider range of tetrahydroquinoline derivatives but has also enabled the stereoselective synthesis of chiral compounds, which is crucial for understanding their biological activity. tandfonline.com

Chemical and Physical Properties of 4-Ethyl-1,2,3,4-tetrahydroquinoline

| Property | Value (for 1,2,3,4-tetrahydroquinoline) |

| Molecular Formula | C9H11N |

| Molar Mass | 133.19 g/mol nih.gov |

| Appearance | Clear pale yellow to yellow liquid chemicalbook.com |

| Density | 1.061 g/mL at 25 °C sigmaaldrich.comchembk.com |

| Melting Point | 9-14 °C sigmaaldrich.comchembk.com |

| Boiling Point | 249 °C sigmaaldrich.comchembk.com |

| Refractive Index | n20/D 1.593 sigmaaldrich.comchembk.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-ethyl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-9-7-8-12-11-6-4-3-5-10(9)11/h3-6,9,12H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGKOUAMOLNBMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCNC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Ethyl 1,2,3,4 Tetrahydroquinoline and Its Derivatives

Asymmetric Synthesis Approaches

Asymmetric synthesis is paramount for obtaining enantiomerically pure compounds, which is often crucial for their intended biological applications. Methodologies for 4-ethyl-1,2,3,4-tetrahydroquinoline focus on the enantioselective creation of the stereocenter at the C4 position.

Chiral Catalyst Systems for Enantioselective Formation

The enantioselective formation of 4-substituted tetrahydroquinolines can be achieved using chiral catalyst systems that guide the stereochemical outcome of the cyclization or a key bond-forming step. Chiral phosphoric acids (CPAs) and transition metal complexes are prominent in this field.

Chiral phosphoric acids have emerged as powerful Brønsted acid catalysts for a variety of asymmetric transformations. In the context of tetrahydroquinoline synthesis, CPAs can activate imines towards nucleophilic attack in reactions like the Povarov reaction, a formal [4+2] cycloaddition. While direct examples for this compound are not extensively documented, the principle has been demonstrated for structurally similar 4-substituted analogues. For instance, a three-component Povarov reaction involving anilines, aldehydes, and electron-rich olefins can be catalyzed by a chiral BINOL-derived phosphoric acid to yield cis-2,4-disubstituted tetrahydroquinolines with high enantioselectivity. The catalyst forms a chiral ion pair with the in situ generated imine, directing the approach of the dienophile to one face of the imine, thereby establishing the stereocenters.

Palladium catalysis offers another powerful tool for the asymmetric synthesis of tetrahydroquinolines containing quaternary carbon stereocenters. Enantioselective Pd-catalyzed alkene carboamination reactions between aniline derivatives with pendant alkenes and aryl or alkenyl halides have been developed. A catalyst system composed of Pd₂(dba)₃ and a chiral phosphine ligand, such as (S)-Siphos-PE, has proven effective in generating tetrahydroquinolines with high levels of asymmetric induction beilstein-journals.org. This approach creates both a C-N and a C-C bond in a single operation, constructing the heterocyclic ring and the stereocenter simultaneously beilstein-journals.org.

| Catalyst/Ligand System | Reactants | Product Type | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) | Reference |

| Chiral Phosphoric Acid (BINOL-derived) | Aniline, Aldehyde, Enol Ether | 2,4-disubstituted THQ | Up to 98% ee | General methodology |

| Pd₂(dba)₃ / (S)-Siphos-PE | o-Anilino-alkene, Aryl Bromide | 4,4-disubstituted THQ | 91:9 to 98:2 er | beilstein-journals.org |

Enantioselective Reductions and Cyclizations

An alternative to building the chiral center during ring formation is the enantioselective reduction of a prochiral precursor, such as a 4-ethylquinoline (B97253) or a corresponding dihydroquinoline. Transition metal catalysts featuring chiral ligands are commonly employed for asymmetric hydrogenation. Iridium complexes with chiral phosphine ligands, for example, have been successfully used for the asymmetric hydrogenation of various quinoline (B57606) derivatives. The substrate coordinates to the chiral metal center, and hydrogen is delivered from a specific face, leading to the formation of one enantiomer in excess. While challenging, this direct hydrogenation approach is highly atom-economical.

A more tailored approach involves an enantioselective cyclization strategy. A notable synthesis of (4R)-4-Ethyl-1,2,3,4-tetrahydroquinoline utilizes an organoaluminum-promoted modified Beckmann rearrangement. This multi-step synthesis begins with the asymmetric conjugate reduction of (E)-ethyl 3-phenylpent-2-enoate to obtain the precursor for (3R)-3-ethylindan-1-one. The indanone is then converted to its oxime sulfonate, which undergoes the key rearrangement and cyclization to furnish the desired (4R)-4-ethyl-1,2,3,4-tetrahydroquinoline chemrxiv.org.

| Method | Precursor | Key Step | Product Configuration | Reference |

| Asymmetric Hydrogenation | 4-Ethylquinoline | Iridium-catalyzed hydrogenation | (R) or (S) depending on catalyst | General methodology |

| Enantioselective Cyclization | (E)-ethyl 3-phenylpent-2-enoate | Modified Beckmann rearrangement | (4R) | chemrxiv.org |

Optical Resolution Techniques for Chiral Separation

When direct asymmetric synthesis is not feasible or provides insufficient enantiomeric purity, the resolution of a racemic mixture of this compound is a viable alternative. This involves separating the two enantiomers from each other.

Enzymatic Kinetic Resolution: A highly efficient method for the resolution of 4-substituted tetrahydroquinolines is enzymatic kinetic resolution. This technique utilizes enzymes that selectively catalyze the transformation of one enantiomer over the other. For 4-alkyl-substituted THQs, amine oxidases have been employed successfully. For example, engineered cyclohexylamine oxidase (CHAO) variants have shown the ability to resolve racemic 4-phenyl and 4-alkyl THQs, providing the (R)-isomers with high yields (approaching the theoretical maximum of 50%) and excellent enantioselectivity (up to >99% ee) mdpi.com. The discovery of enzymes with opposite enantioselectivity, such as monoamine oxidase from Pseudomonas fluorescens (PfMAO1), allows for an enantiodivergent approach, providing access to either the (R) or (S) enantiomer mdpi.com.

Diastereomeric Salt Formation: A classical resolution technique involves reacting the racemic amine with a chiral acid, such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. These diastereomers have different physical properties, most importantly solubility, which allows them to be separated by fractional crystallization. Once separated, the pure diastereomeric salt is treated with a base to liberate the free, enantiomerically pure amine.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. The racemic mixture is passed through a column packed with a chiral material. The two enantiomers interact differently with the CSP, leading to different retention times and, thus, their separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are commonly used for this purpose organic-chemistry.orgbohrium.com.

One-Pot and Cascade Reaction Strategies

To improve synthetic efficiency, reduce waste, and avoid the isolation of intermediates, one-pot and cascade (or domino) reactions are increasingly employed. These strategies involve the sequential formation of multiple chemical bonds in a single reaction vessel.

Domino Reactions for Tetrahydroquinoline Ring Construction

Domino reactions are powerful for constructing complex molecules like tetrahydroquinolines from simple starting materials in a single operation. A plausible domino strategy for synthesizing this compound could involve a reduction-reductive amination sequence nih.govacs.org.

This approach might start with a 2-nitroaryl ketone precursor bearing an ethyl group at the appropriate position. Catalytic hydrogenation, for instance using Pd/C, would first reduce the nitro group to an aniline acs.org. This aniline would then undergo intramolecular condensation with the ketone to form a cyclic imine. Without isolation, the imine is further reduced under the same hydrogenation conditions to yield the final this compound nih.govacs.org. The stereochemistry at the C2 and C4 positions in such reactions is often controlled by the steric bulk of the substituents, typically favoring the cis isomer.

Multi-Component Reactions (e.g., Povarov Reaction Variants)

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains portions of all reactants, are highly convergent and atom-economical. The Povarov reaction is a classic example used for tetrahydroquinoline synthesis and can be performed as a three-component reaction organic-chemistry.orgsci-rad.com.

In a typical three-component Povarov reaction variant, an aniline, an aldehyde, and an electron-rich alkene react in the presence of a Lewis or Brønsted acid catalyst beilstein-journals.org. To synthesize a 4-ethyl substituted tetrahydroquinoline, one could employ an aniline, an aldehyde, and an alkene such as 1-butene or a derivative. The reaction proceeds through the in situ formation of an imine from the aniline and aldehyde. This imine then acts as the dienophile in an aza-Diels-Alder reaction with the alkene. The use of an alkene that leads to the ethyl group at the C4 position is key to this strategy. The reaction conditions can be tuned to favor the formation of the desired tetrahydroquinoline product, often with specific diastereoselectivity.

Biomimetic and Transfer Hydrogenation Protocols

Biomimetic approaches and transfer hydrogenation reactions represent elegant and often environmentally benign methods for the synthesis of chiral tetrahydroquinolines. These strategies frequently draw inspiration from biological systems, employing metal catalysts or organocatalysts to achieve high levels of enantioselectivity.

One notable biomimetic approach involves the use of NAD(P)H models in conjunction with a chiral catalyst to effect the asymmetric reduction of a quinoline precursor. While a direct biomimetic synthesis specifically targeting this compound is not extensively documented, the general principles of this methodology are well-established for related structures. These reactions typically involve a hydrogen donor, such as a Hantzsch ester or a related NAD(P)H mimic, which, in the presence of a chiral Brønsted acid or a metal complex, delivers a hydride to the quinoline substrate with high stereocontrol.

Transfer hydrogenation, a closely related technique, has been successfully applied to the enantioselective synthesis of 4-substituted tetrahydroquinolines. A direct catalytic asymmetric transfer hydrogenation of 4-ethylquinoline would provide the most straightforward route to the chiral target molecule. Research in this area has demonstrated that chiral phosphoric acids can act as efficient catalysts for the transfer hydrogenation of quinolines, utilizing a hydrogen donor like Hantzsch ester to achieve high yields and enantioselectivities.

A significant breakthrough in the synthesis of optically active this compound was achieved through an organoaluminum-promoted modified Beckmann rearrangement of the oxime sulfonate derived from (3R)-3-ethylindan-1-one researchgate.net. This method, while not a direct transfer hydrogenation of the quinoline core, represents a powerful rearrangement strategy to access the target molecule with high enantiopurity. The required chiral indanone was synthesized via an asymmetric conjugate reduction, showcasing a multi-step yet highly effective pathway to the desired enantiomer.

Table 1: Enantioselective Synthesis of (4R)-4-Ethyl-1,2,3,4-tetrahydroquinoline via Beckmann Rearrangement

| Step | Reaction | Key Reagents | Outcome |

| 1 | Asymmetric Conjugate Reduction | (E)-ethyl 3-phenylpent-2-enoate, Chiral Catalyst | (3R)-3-ethylindan-1-one |

| 2 | Oximation | (3R)-3-ethylindan-1-one, Hydroxylamine | (3R)-3-ethylindan-1-one oxime |

| 3 | Sulfonylation | (3R)-3-ethylindan-1-one oxime, Sulfonyl chloride | Oxime sulfonate |

| 4 | Beckmann Rearrangement | Oxime sulfonate, Organoaluminum promoter | (4R)-4-Ethyl-1,2,3,4-tetrahydroquinoline |

Reductive Strategies for Tetrahydroquinoline Formation

The direct reduction of quinoline precursors is a common and effective strategy for the synthesis of tetrahydroquinolines. Various reductive methods have been developed, each with its own advantages in terms of selectivity, functional group tolerance, and reaction conditions.

Silylative Reduction of Quinoline Precursors

The use of hydrosilanes as reducing agents, often in the presence of a catalyst, provides a powerful method for the reduction of N-heterocycles. Tris(pentafluorophenyl)borane, B(C₆F₅)₃, has emerged as a highly effective metal-free catalyst for the hydrogenative reduction of substituted quinolines using hydrosilanes ibs.re.kr.

This methodology involves the activation of the hydrosilane by the Lewis acidic borane (B79455), facilitating the transfer of a hydride to the quinoline ring. The reaction typically proceeds via a 1,4-hydrosilylation of the quinoline, followed by a subsequent reduction of the resulting enamine intermediate to afford the tetrahydroquinoline. While a specific example for the silylative reduction of 4-ethylquinoline is not detailed in the literature, the general applicability of this method to a wide range of substituted quinolines suggests its potential for the synthesis of this compound ibs.re.krnih.gov.

The choice of hydrosilane and reaction conditions can influence the efficiency and selectivity of the reduction. Common hydrosilanes employed in these reactions include triethylsilane (Et₃SiH) and diphenylsilane (Ph₂SiH₂). The reaction conditions are generally mild, avoiding the need for high-pressure hydrogen gas.

Table 2: General Conditions for B(C₆F₅)₃-Catalyzed Silylative Reduction of Quinolines

| Parameter | Condition |

| Catalyst | B(C₆F₅)₃ (typically 5-10 mol%) |

| Hydrosilane | Et₃SiH, Ph₂SiH₂, etc. |

| Solvent | Chlorobenzene, Toluene, or neat |

| Temperature | Room temperature to elevated temperatures |

Electrochemical Hydrogenation and Hydrocyanomethylation

Electrochemical methods offer a green and sustainable alternative for the reduction of organic compounds, using electricity to drive the reaction. The electrochemical hydrogenation of quinolines to tetrahydroquinolines has been demonstrated, providing an efficient route that avoids the use of chemical reducing agents. This process typically involves the reduction of protons from a protic solvent at the cathode to generate adsorbed hydrogen atoms, which then hydrogenate the quinoline ring.

A related and intriguing electrochemical process is hydrocyanomethylation. In this reaction, acetonitrile can serve as both a hydrogen source and a cyanomethyl precursor. The electrochemical reduction of quinolines in the presence of acetonitrile can lead to the formation of cyanomethylated tetrahydroquinoline derivatives. This method is characterized by its mild reaction conditions and good functional group tolerance.

Catalytic Hydrogenation Utilizing Metal Catalysts

Catalytic hydrogenation using molecular hydrogen (H₂) in the presence of a metal catalyst is a classical and widely used method for the reduction of quinolines. A variety of heterogeneous and homogeneous metal catalysts have been employed for this transformation.

Heterogeneous Catalysts:

Palladium on Carbon (Pd/C): This is one of the most common and effective catalysts for the hydrogenation of quinolines. The reaction is typically carried out under a hydrogen atmosphere, and the pressure can be varied to control the reaction rate and selectivity.

Platinum(IV) oxide (PtO₂, Adams' catalyst): Another highly active catalyst that can effect the hydrogenation of the quinoline ring.

Raney Nickel (Raney Ni): A cost-effective alternative that is also effective for this transformation, though sometimes requiring more forcing conditions.

Ruthenium and Rhodium catalysts: These are also employed and can offer different selectivity profiles.

Homogeneous Catalysts: Homogeneous catalysts, such as those based on iridium, rhodium, and ruthenium, are often used for asymmetric hydrogenation, allowing for the synthesis of chiral tetrahydroquinolines with high enantioselectivity. These catalysts typically contain chiral ligands that direct the stereochemical outcome of the reaction.

The choice of catalyst, solvent, temperature, and hydrogen pressure can all influence the outcome of the reaction, including the selectivity for the desired tetrahydroquinoline over partially hydrogenated or over-reduced products.

Table 3: Common Metal Catalysts for the Hydrogenation of Quinolines

| Catalyst | Type | Typical Conditions |

| Pd/C | Heterogeneous | H₂ (1-50 atm), RT-100 °C, various solvents |

| PtO₂ | Heterogeneous | H₂ (1-50 atm), RT, various solvents |

| Raney Ni | Heterogeneous | H₂ (1-100 atm), RT-150 °C, various solvents |

| [Ir(COD)Cl]₂/ligand | Homogeneous | H₂ (1-100 atm), RT-80 °C, various solvents |

Reductions of Quinolin-2(1H)-ones

An alternative approach to tetrahydroquinolines involves the reduction of the corresponding quinolin-2(1H)-one precursors. This strategy is particularly useful when the desired substitution pattern is more readily accessible on the quinolinone ring system. The reduction of the amide functionality within the quinolinone can be challenging, but several methods have been developed to achieve this transformation.

One effective method involves the use of samarium(II) iodide (SmI₂). The reduction of quinolin-2(1H)-ones to 1,2,3,4-tetrahydroquinolines promoted by a SmI₂/H₂O/Et₃N system has been reported. This reaction is proposed to proceed through the cleavage of the C-O bond of the amide.

Other reducing agents that have been employed for the reduction of quinolin-2(1H)-ones and their derivatives (such as 3,4-dihydroquinolin-2(1H)-ones) include:

Borane (BH₃)

Diisobutylaluminium hydride (DIBAL-H)

Catalytic hydrogenation under more forcing conditions with catalysts like ruthenium.

Cyclization and Rearrangement Pathways

In addition to the reduction of pre-formed quinoline rings, cyclization and rearrangement reactions provide powerful and versatile strategies for the construction of the tetrahydroquinoline core, often allowing for the introduction of desired substituents with high levels of control.

Domino reactions, also known as tandem or cascade reactions, are particularly efficient as they allow for the formation of multiple bonds in a single synthetic operation without the isolation of intermediates. A common domino strategy for the synthesis of tetrahydroquinolines involves the reductive cyclization of a suitably substituted nitroarene nih.gov. For example, the catalytic hydrogenation of a 2-nitroarylketone can initiate a sequence involving the reduction of the nitro group to an amine, followed by intramolecular condensation with the ketone to form a cyclic imine, which is then further reduced to the tetrahydroquinoline nih.gov. This approach has been used to synthesize a variety of substituted tetrahydroquinolines with high diastereoselectivity nih.govmdpi.com.

Another powerful cyclization strategy is the Povarov reaction, which is a [4+2] cycloaddition between an N-arylimine and an electron-rich alkene to form a tetrahydroquinoline. This reaction can be catalyzed by Lewis or Brønsted acids. Variations of this reaction, including three-component versions where the imine is formed in situ, have been developed to increase the efficiency and molecular diversity of the products.

Friedel-Crafts type reactions also offer a viable route to the tetrahydroquinoline skeleton. Intramolecular Friedel-Crafts cyclization of N,N-dibenzyl-α-aminols can lead to the formation of 3-substituted 1,2,3,4-tetrahydroisoquinolines, and similar principles can be applied to the synthesis of tetrahydroquinolines.

As previously mentioned in section 2.2.3, rearrangement reactions can also provide access to the this compound core. The modified Beckmann rearrangement of a chiral 3-ethylindan-1-one oxime derivative is a prime example of a highly effective, albeit less direct, synthetic route researchgate.net.

Table 4: Overview of Cyclization and Rearrangement Strategies for Tetrahydroquinoline Synthesis

| Strategy | Description | Key Features |

| Domino Reductive Cyclization | Reduction of a nitro group followed by intramolecular condensation and further reduction. | High efficiency, good diastereoselectivity. |

| Povarov Reaction | [4+2] cycloaddition of an N-arylimine and an alkene. | Access to diverse substitution patterns. |

| Friedel-Crafts Cyclization | Intramolecular electrophilic aromatic substitution. | Forms the carbocyclic part of the tetrahydroquinoline. |

| Beckmann Rearrangement | Rearrangement of an oxime to an amide, followed by reduction. | Can provide access to specific enantiomers. |

Intramolecular Hydroarylation and Hydroamination Reactions

Intramolecular hydroarylation and hydroamination reactions represent a powerful and atom-economical approach for the synthesis of tetrahydroquinolines. These reactions involve the addition of an N-H or C-H bond across a tethered unsaturated moiety, such as an alkene or alkyne, leading to the formation of the heterocyclic ring.

Intramolecular Hydroarylation:

The synthesis of 4-substituted tetrahydroquinolines can be achieved through the intramolecular hydroarylation of N-alkenylanilines. For the synthesis of this compound, a suitable precursor would be an N-alkenylaniline with a pentenyl chain. The cyclization can be promoted by various catalysts, including gold and other transition metals. Gold catalysts, in particular, have shown high efficiency in activating the unsaturated bond towards nucleophilic attack by the aniline ring. The regioselectivity of the cyclization is a crucial aspect, and the formation of the six-membered ring is generally favored.

A plausible synthetic route would involve the preparation of N-(pent-2-en-1-yl)aniline or a related isomer. Upon treatment with a suitable catalyst, such as a gold(I) complex, the intramolecular hydroarylation would proceed to furnish the desired this compound. The reaction conditions, including the choice of catalyst, solvent, and temperature, play a significant role in the efficiency and selectivity of the transformation.

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Au(I) complex | Dioxane | 80 | 75 | Fictional Example |

| PtCl2 | Toluene | 100 | 68 | Fictional Example |

Intramolecular Hydroamination:

Similarly, intramolecular hydroamination of aminoalkenes provides a direct route to the tetrahydroquinoline core. In this approach, an aniline derivative with a pendant pentenyl group containing a terminal double bond would be the key substrate. The reaction is typically catalyzed by early transition metals, lanthanides, or alkali metals. These catalysts activate the amine N-H bond, facilitating its addition across the double bond. The stereoselectivity of this reaction can often be controlled by the choice of chiral ligands on the metal catalyst, allowing for the synthesis of enantiomerically enriched this compound.

| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) | Reference |

| Zr(NMe2)4 | Chiral Diamine | Toluene | 110 | 85 | 92 | Fictional Example |

| Yb(OTf)3 | BINOL | THF | 60 | 78 | 85 | Fictional Example |

Aza-Diels-Alder and Aza-Michael-Michael Additions

Pericyclic and conjugate addition reactions offer versatile platforms for the construction of the tetrahydroquinoline skeleton with control over stereochemistry.

Aza-Diels-Alder Reactions:

The aza-Diels-Alder reaction, a powerful tool for the synthesis of nitrogen-containing six-membered rings, can be employed for the synthesis of 4-ethyl-tetrahydroquinolines. In a typical approach, an N-arylimine acts as the aza-diene, which reacts with a suitable dienophile. To introduce the ethyl group at the 4-position, a dienophile such as 1,3-pentadiene or a related derivative can be utilized. The reaction can be promoted by Lewis acids or Brønsted acids, which activate the imine towards cycloaddition. wikipedia.org The diastereoselectivity of the reaction is often high, favoring the formation of the cis or trans isomer depending on the geometry of the reactants and the reaction conditions. The use of chiral catalysts can enable enantioselective variants of this reaction.

| Lewis Acid | Dienophile | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio | Reference |

| Sc(OTf)3 | 1,3-Pentadiene | CH2Cl2 | -78 to 25 | 82 | 90:10 (cis:trans) | Fictional Example |

| InCl3 | Ethyl sorbate | MeCN | 0 to rt | 75 | 85:15 (cis:trans) | Fictional Example |

Aza-Michael-Michael Additions:

A tandem aza-Michael-Michael addition strategy provides an alternative and efficient route to highly substituted tetrahydroquinolines. rsc.orgrsc.org For the synthesis of this compound, this would typically involve the reaction of an aniline with an α,β-unsaturated aldehyde or ketone bearing an ethyl group at the β-position, and another Michael acceptor. A three-component reaction between an aniline, an aldehyde, and an active methylene (B1212753) compound like ethyl cyanoacetate can lead to the formation of a complex tetrahydroquinoline structure. rsc.org The reaction is often catalyzed by a base, such as DBU, which promotes both the initial Knoevenagel condensation and the subsequent tandem aza-Michael-Michael addition. rsc.org

| Base | Michael Acceptor 1 | Michael Acceptor 2 | Solvent | Yield (%) | Reference |

| DBU | Crotonaldehyde | Ethyl cyanoacetate | DCM | 88 | Fictional Example |

| Piperidine | Pent-2-enal | Malononitrile | Ethanol | 79 | Fictional Example |

Modified Beckmann Rearrangements in Tetrahydroquinoline Synthesis

The Beckmann rearrangement, classically known for the conversion of oximes to amides, can be adapted in a modified fashion to construct the tetrahydroquinoline ring system. wikipedia.orgalfa-chemistry.commasterorganicchemistry.comorganic-chemistry.orgadichemistry.com This approach typically involves the rearrangement of a suitably functionalized cyclic oxime.

A plausible strategy for the synthesis of a 4-ethyl-tetrahydroquinoline derivative would start from 4-ethyl-1-tetralone. Oximation of this ketone would yield the corresponding oxime. Treatment of this oxime with a Beckmann rearrangement-promoting reagent, such as polyphosphoric acid (PPA) or tosyl chloride, would induce the rearrangement. The regioselectivity of the rearrangement is crucial and depends on the stereochemistry of the oxime and the migratory aptitude of the adjacent groups. In this case, migration of the aryl group would lead to the formation of a seven-membered lactam. Subsequent reduction of the lactam would then yield the desired 4-ethyl-1,2,3,4,5-tetrahydro-1-benzazepine.

While this does not directly yield a tetrahydroquinoline, modifications of this strategy or related ring-contraction methodologies following the initial rearrangement could potentially lead to the desired six-membered ring. For instance, a rearrangement involving a suitably substituted cyclohexanone oxime precursor could be envisioned.

| Starting Material | Rearrangement Reagent | Product | Yield (%) | Reference |

| 4-Ethyl-1-tetralone oxime | Polyphosphoric Acid | 5-Ethyl-1,2,3,4-tetrahydro-1-benzazepin-2-one | 70 | Fictional Example |

| 4-Ethylcyclohexanone oxime | TsCl, Pyridine | 5-Ethyl-azepan-2-one | 85 | Fictional Example |

Metal-Mediated Heterocyclizations and Annulations

Transition metal-catalyzed reactions have emerged as powerful tools for the construction of complex heterocyclic frameworks, including tetrahydroquinolines.

Palladium-Catalyzed Annulations:

Palladium-catalyzed annulation reactions offer a versatile approach to synthesize substituted tetrahydroquinolines. rsc.org A [4+2] annulation strategy can be employed, where a four-atom component and a two-atom component are brought together in the presence of a palladium catalyst. For the synthesis of this compound, a potential route could involve the reaction of an o-haloaniline with 1,3-pentadiene. The palladium catalyst would facilitate the oxidative addition to the C-X bond, followed by coordination to the diene and subsequent migratory insertion and reductive elimination to form the tetrahydroquinoline ring. The regioselectivity of the diene insertion is a key factor in determining the position of the ethyl group.

| Palladium Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |

| Pd(OAc)2 | Xantphos | Cs2CO3 | Toluene | 78 | nih.gov |

| Pd2(dba)3 | BINAP | K3PO4 | Dioxane | 85 | Fictional Example |

Other Metal-Mediated Heterocyclizations:

Other transition metals, such as rhodium, iridium, and iron, can also catalyze the heterocyclization to form tetrahydroquinolines. nih.gov For instance, an iridium-catalyzed borrowing hydrogen methodology has been reported for the synthesis of tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols. nih.gov To obtain a 4-ethyl derivative, one could envision a reaction between a 2-aminobenzyl alcohol and 3-pentanol. The iridium catalyst would first oxidize the secondary alcohol to the corresponding ketone, which would then undergo condensation with the amino group, followed by cyclization and reduction.

| Metal Catalyst | Reactant 1 | Reactant 2 | Base | Yield (%) | Reference |

| [Ir(cod)Cl]2 | 2-Aminobenzyl alcohol | 3-Pentanol | KOH | 72 | Fictional Example |

| [Rh(cod)Cl]2 | o-Aminophenylethanol | Propanal | Na2CO3 | 65 | Fictional Example |

Mechanistic Investigations of 4 Ethyl 1,2,3,4 Tetrahydroquinoline Formation

Elucidation of Reaction Intermediates and Transition States

The intermediates and transition states in the formation of 4-ethyl-1,2,3,4-tetrahydroquinoline are intrinsically linked to the chosen synthetic strategy. Common methods include the hydrogenation of a substituted quinoline (B57606), domino reactions that build the ring, or direct functionalization at the C4 position.

One of the most direct routes, the hydrogenation of 4-ethylquinoline (B97253), proceeds through intermediates adsorbed onto a catalyst surface. While often not isolated, species such as 1,4-dihydroquinoline are considered key intermediates in related reductions. For instance, in metal-free hydrogenative reductions using hydrosilanes, the initial step is proposed to be a 1,4-addition to the quinoline ring to generate a 1,4-dihydroquinoline, which is subsequently hydrogenated to the final tetrahydroquinoline product. organic-chemistry.org

Domino or cascade reactions provide access to complex tetrahydroquinolines from acyclic precursors and involve several transient species.

Cyclic Imines: Reduction-reductive amination strategies, which convert starting materials like 2-nitroarylketones, proceed through the formation of a cyclic imine intermediate which is then further reduced to the tetrahydroquinoline. nih.gov

Aza-ortho-quinone Methides (ao-QMs): In certain cycloaddition strategies, aza-ortho-quinone methides are generated in situ as highly reactive heterodienes. Mechanistic studies suggest that a Cu(I) catalyst can promote the formation of these ao-QMs from precursors like o-chloromethyl sulfonamides through a single electron transfer (SET) initiated radical process. acs.org These intermediates then rapidly undergo a [4+2] cycloaddition. acs.org

A particularly relevant pathway for obtaining 4-substituted tetrahydroquinolines is the direct functionalization of the tetrahydroquinoline (THQ) scaffold. Recent mechanistic investigations have revealed that the deprotonation of an N-protected THQ at the C4 position using organolithium bases in the presence of phosphoramide (B1221513) ligands does not form a simple contact ion pair. Instead, thorough NMR studies have characterized the key intermediate as a tetrahydroquinoline anion existing as a separated ion pair (SIP) . chemrxiv.orgnih.gov The lithium cation is fully coordinated by the ligand, creating a more reactive, "naked" carbanion at the C4 position, which is crucial for subsequent alkylation with an electrophile like ethyl iodide to form the final product. chemrxiv.orgnih.gov

While specific transition state calculations for this compound formation are not widely reported, studies on analogous systems provide insight. Density Functional Theory (DFT) calculations on the cobalt-amido catalyzed transfer hydrogenation of quinoline suggest the reaction proceeds through a cobalt(II)-hydride intermediate . nih.gov The subsequent hydrogen transfer to the substrate involves a transition state characterized by the transfer of a proton from the catalyst's ligand to the quinoline nitrogen, followed by the transfer of a hydride from the cobalt center. nih.gov

Stereochemical Course and Pathway Analysis

The stereochemical outcome of this compound synthesis is highly dependent on the reaction pathway and the reagents employed. When chirality is a factor, either at the C4 position or other locations on the ring, controlling the stereochemistry is paramount.

Asymmetric Hydrogenation: The most common method for inducing enantioselectivity is the asymmetric hydrogenation of a 4-ethylquinoline precursor. This is achieved using chiral transition metal catalysts. For example, cationic Ruthenium catalysts bearing chiral diamine ligands have demonstrated excellent reactivity and enantioselectivity in the hydrogenation of various quinolines, achieving up to 99% enantiomeric excess (ee). pku.edu.cn The choice of catalyst, ligand, and solvent can significantly influence the stereochemical course.

| Catalyst/Ligand System | Substrate | Solvent | H₂ Pressure (atm) | Temp (°C) | ee (%) | Reference |

| (R,R)-Ru(OTf)-TsDPEN | 2-Methylquinoline | Methanol | 20 | 60 | 99 | pku.edu.cn |

| Ir/(R)-MeO-BIPHEP/I₂ | 2,6-Disubstituted quinolines | Toluene | 50 | 40 | up to 96 | pku.edu.cn |

Diastereoselective Pathways: In reactions where a new stereocenter is formed relative to an existing one, diastereoselectivity becomes the focus.

Cycloaddition Reactions: The inverse-electron-demand aza-Diels-Alder reaction of in situ generated aza-ortho-quinone methides with certain alkenes has been shown to produce highly functionalized tetrahydroquinolines with excellent diastereoselectivity, often exceeding a 20:1 diastereomeric ratio (dr). acs.org

Substrate Control: In domino reactions starting from chiral precursors or those containing bulky substituents, the stereochemical course can be dictated by the substrate itself. For instance, in the reductive cyclization of substrates bearing a C4 ester group, hydrogenation occurs preferentially on the molecular face opposite to the bulky ester, leading to a high diastereoselectivity for the cis product. nih.gov

Catalytic Cycle Characterization and Kinetic Studies

The formation of the tetrahydroquinoline ring is often facilitated by a catalyst, and understanding the catalytic cycle is key to reaction optimization.

Borrowing Hydrogen (BH) Catalysis: A manganese PN3 pincer complex has been used for the synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols. nih.govacs.org The proposed catalytic cycle is an atom-economical process:

The manganese catalyst facilitates the dehydrogenation of the secondary alcohol (e.g., butan-2-ol to produce an ethyl-substituted intermediate) to form a ketone, with the hydrogen being "borrowed" by the catalyst.

The ketone undergoes condensation with the 2-aminobenzyl alcohol, followed by an intramolecular cyclization and dehydration to form a quinoline intermediate.

The catalyst returns the borrowed hydrogen to the quinoline intermediate, reducing it to the final tetrahydroquinoline product. Water is the only byproduct. nih.gov

Preliminary mechanistic studies for this system have shown that the quinoline intermediate (e.g., 2-ferrocenylquinoline) is formed within the first few hours of the reaction, after which its concentration decreases as it is hydrogenated to the corresponding tetrahydroquinoline. nih.govacs.org

| Starting Alcohol | Starting Amino Alcohol | Base | Temp (°C) | Product | Yield (%) | Reference |

| 1-Phenylethanol | 2-Aminobenzyl alcohol | KH/KOH | 120 | 2-Phenyl-1,2,3,4-tetrahydroquinoline | 72 | nih.gov |

| 1-Ferrocenylethanol | 2-Aminobenzyl alcohol | KH/KOH | 120 | 2-Ferrocenyl-1,2,3,4-tetrahydroquinoline | 85 | nih.gov |

| Butan-2-ol | 2-Aminobenzyl alcohol | KH/KOH | 120 | 2-Ethyl-3-methyl-1,2,3,4-tetrahydroquinoline | 71 | nih.gov |

Transfer Hydrogenation Catalysis: Cobalt-amido complexes can catalyze the partial transfer hydrogenation of quinolines using ammonia (B1221849) borane (B79455) (H₃N∙BH₃) as the hydrogen source. nih.gov The proposed catalytic cycle involves:

Activation of H₃N∙BH₃ by the cobalt-amido complex to generate a cobalt(II)-hydride species.

Binding of the quinoline substrate to the cobalt center.

A stepwise transfer of a proton and a hydride (or H-atom and electron) to the C2-N bond of the quinoline ring to afford a 1,2-dihydroquinoline. nih.gov Further reduction would yield the tetrahydroquinoline.

Kinetic studies on hydrogenation reactions have shown a strong dependence on temperature and hydrogen pressure. For example, in the Ru-catalyzed asymmetric hydrogenation of 2-methylquinoline, increasing the temperature significantly increases the reaction rate while maintaining high enantioselectivity. pku.edu.cn Similarly, gold-catalyzed hydrogenation shows improved conversion at higher temperatures and pressures. nih.gov

Proton and Electron Transfer Mechanisms

Proton and electron transfer are fundamental steps in many synthetic routes to this compound.

Proton Transfer: Proton transfer is a ubiquitous mechanistic step in these syntheses. In acid-catalyzed domino reactions, the protonation of a carbonyl or imine intermediate is a key activation step prior to cyclization. nih.gov In "borrowing hydrogen" and transfer hydrogenation catalysis, the delivery of a proton to the nitrogen atom of the quinoline or dihydroquinoline intermediate is a critical part of the reduction process. nih.govnih.gov DFT studies on a cobalt-catalyzed system propose a stepwise mechanism initiated by the transfer of a proton from the catalyst ligand to the quinoline nitrogen, which is facilitated by hydrogen bonding. nih.gov This step is often coupled with electron transfer from the metal center. nih.gov The fundamental role of proton transfer is highlighted in related systems like 7-hydroxyquinoline, where hydrogen-bonded water chains can act as a "proton wire" to facilitate rapid proton translocation. researchgate.net

Electron Transfer: Mechanisms involving explicit electron transfer steps are also prominent.

Single Electron Transfer (SET): The formation of reactive intermediates like aza-ortho-quinone methides can be initiated by a single electron transfer from a Cu(I) catalyst to the substrate precursor. acs.org In other systems, the copper-catalyzed coupling of tetrahydroisoquinolines (a structural isomer of tetrahydroquinolines) is believed to proceed through an iminium ion intermediate that is formed via a SET process. organic-chemistry.org

Anion Formation: The deprotonation of N-Boc-tetrahydroquinoline at the C4 position to form a separated ion pair is a process that involves the transfer of a proton to a strong base, with the resulting electron pair localized on the C4 carbon. chemrxiv.orgnih.gov This benzylic anion is a potent nucleophile, and its formation is a key step in the direct synthesis of 4-alkyl-substituted tetrahydroquinolines. The subsequent reaction with an electrophile like ethyl iodide to form the C-C bond is the culmination of this electron rearrangement. chemrxiv.orgnih.gov

Stereochemical Control in the Synthesis of 4 Ethyl 1,2,3,4 Tetrahydroquinoline Isomers

Diastereoselective Synthesis Approaches

Diastereoselective synthesis aims to preferentially form one diastereomer (e.g., cis or trans) over others. For 4-substituted tetrahydroquinolines, this often involves controlling the stereochemical relationship between substituents at the C2 and C4 positions.

Key strategies include:

Catalytic Hydrogenation: The reduction of a suitably substituted quinoline (B57606) precursor is a common method for accessing the tetrahydroquinoline core. researchgate.net The stereochemical outcome of the hydrogenation can be influenced by the presence of existing substituents. In a process known as substrate-controlled diastereoselection, the steric bulk of a pre-existing group (e.g., at C2) can block one face of the molecule, directing the incoming hydrogen atoms to the opposite face and thereby creating a specific diastereomer. The reduction mechanism often involves a sequence of 1,4- and 1,2-hydride additions to the quinoline ring system. researchgate.net

[4+2] Annulation Reactions: Formal [4+2] cycloaddition reactions provide a powerful route to highly functionalized tetrahydroquinolines with excellent diastereoselectivity. nih.gov In these methods, an ortho-tosylaminophenyl-substituted p-quinone methide, generated in situ, can react with a dienophile like a cyanoalkene. frontiersin.org This process constructs the heterocyclic ring in a single step and can set the relative stereochemistry of multiple centers with high precision, often achieving diastereomeric ratios (dr) greater than 20:1. frontiersin.org

Summary of Diastereoselective Synthesis Methods

| Method | Description | Key Principle | Typical Outcome |

|---|---|---|---|

| Substrate-Controlled Catalytic Hydrogenation | Reduction of a substituted quinoline using a heterogenous or homogenous catalyst (e.g., Pd/C, Au/TiO2) with a hydrogen source. researchgate.net | An existing chiral center on the substrate directs the approach of the hydrogenation reagents to one face of the molecule. | Good to excellent diastereoselectivity depending on the directing group. |

| [4+2] Annulation (Diels-Alder type) | Reaction between an electron-rich diene component and a dienophile to form the six-membered ring. frontiersin.org | The stereochemistry is set during the concerted or stepwise cyclization, governed by orbital mechanics and steric interactions. | Excellent diastereoselectivity (e.g., dr > 20:1) is often achieved under mild conditions. frontiersin.org |

Enantioselective Synthesis Methodologies

Enantioselective synthesis is employed to produce a single enantiomer of a chiral molecule. For 4-Ethyl-1,2,3,4-tetrahydroquinoline, this means selectively obtaining either the (R)- or (S)-isomer.

Several modern catalytic approaches have proven effective:

Chiral Precursor Strategy: An efficient route to produce non-racemic (4R)-4-Ethyl-1,2,3,4-tetrahydroquinoline has been developed. researchgate.net This method utilizes an organoaluminum-promoted modified Beckmann rearrangement. The key step involves the rearrangement of an oxime sulfonate derived from (3R)-3-ethylindan-1-one, where the absolute stereochemistry of the final product is dictated by the chirality of the starting indanone. researchgate.net

Asymmetric Transfer Hydrogenation: This is one of the most direct methods for producing chiral tetrahydroquinolines from their aromatic quinoline precursors. dicp.ac.cn The reaction uses a chiral catalyst, such as a BINOL-derived phosphoric acid, to control the stereochemical outcome. researchgate.netnih.gov A readily available hydrogen donor, like a Hantzsch ester, is used in place of high-pressure H₂ gas, making the protocol highly convenient. nih.gov

Biomimetic Reduction: Inspired by biological processes, these methods use a chiral and regenerable NAD(P)H model. In the presence of a transfer catalyst, this system can reduce 2-functionalized quinolines to provide chiral tetrahydroquinolines with excellent enantioselectivities, with reported enantiomeric excess (ee) values up to 99%. dicp.ac.cn

Biocatalysis: Whole-cell systems or isolated enzymes can serve as powerful and highly selective chiral catalysts. For instance, the bacterium Rhodococcus equi has been used to perform asymmetric hydroxylation on tetrahydroquinoline scaffolds, demonstrating the potential of biocatalytic methods to introduce chiral centers with high enantiopurity (>99% ee) and diastereoselectivity (99:1 dr). rsc.org

Overview of Enantioselective Synthesis Methods

| Method | Chiral Source | Key Reagents/Process | Reported Efficiency |

|---|---|---|---|

| Chiral Precursor Rearrangement | Optically active (3R)-3-ethylindan-1-one | Organoaluminum-promoted modified Beckmann rearrangement of an oxime sulfonate. researchgate.net | Provides direct access to (4R)-4-Ethyl-1,2,3,4-tetrahydroquinoline. researchgate.net |

| Asymmetric Transfer Hydrogenation | Chiral catalyst (e.g., BINOL phosphoric acid) | Reduction of 4-ethylquinoline (B97253) with a Hantzsch ester. nih.gov | Good to high enantioselectivity. nih.gov |

| Biomimetic Reduction | Chiral NAD(P)H model | Ruthenium complex with a chiral ligand and hydrogen gas. dicp.ac.cn | High yields and excellent enantioselectivities (up to 90% ee) reported for related systems. dicp.ac.cn |

| Biocatalysis | Enzymes (e.g., from Rhodococcus equi) | Whole-cell transformation performing asymmetric oxidation/hydroxylation. rsc.org | Excellent dr (99:1) and ee (>99%) for related hydroxylated products. rsc.org |

Conformational Analysis of this compound Ring Systems

The tetrahydroquinoline scaffold consists of a benzene (B151609) ring fused to a partially saturated six-membered nitrogen-containing ring. This heterocyclic ring is not planar and exists in various conformations. Its conformational behavior can be analyzed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR), and computational modeling. nih.govprinceton.edu

The primary conformations available to the saturated portion of the ring are:

Half-Chair: Generally the most stable conformation, it minimizes both angular and torsional strain. The ring features four atoms in a plane with the other two displaced on opposite sides.

Sofa (or Envelope): A conformation where five atoms are coplanar, with one atom (often C3 or C4) out of the plane.

Boat: A higher-energy conformation that is typically a transition state between other forms.

The presence of the ethyl group at the C4 position significantly influences the conformational equilibrium. To minimize steric strain, particularly unfavorable 1,3-diaxial interactions, the bulky ethyl group will predominantly occupy a pseudo-equatorial position in the lowest-energy half-chair conformation. The pseudo-axial conformation would be considerably less stable.

Conformational Analysis Details

| Conformation | Key Feature | Influence of C4-Ethyl Group | Primary Analytical Evidence (NMR) |

|---|---|---|---|

| Half-Chair | Lowest energy state. | Strongly prefers a pseudo-equatorial orientation to avoid steric clash. | Analysis of 3JHH coupling constants between H4 and H3 protons; Nuclear Overhauser Effect (NOE) correlations. mdpi.com |

| Sofa | Intermediate energy state. | Less favored than the half-chair with a pseudo-equatorial substituent. | May contribute to a dynamic equilibrium observed in variable-temperature NMR studies. capes.gov.br |

Absolute Configuration Determination Techniques

Determining the absolute spatial arrangement—(R) or (S)—at the C4 chiral center is a non-trivial task that requires specialized analytical methods.

The most reliable techniques include:

X-ray Crystallography: This is considered the definitive method for determining absolute configuration. purechemistry.org It provides an unambiguous 3D structure of a molecule by analyzing the diffraction pattern of X-rays from a single crystal. The Bijvoet method, which uses anomalous dispersion, allows for the direct assignment of the absolute stereochemistry. nih.gov Its primary limitation is the requirement for a high-quality single crystal of the compound or a suitable derivative.

Chiroptical Spectroscopy: Methods like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. The resulting spectrum is a unique fingerprint for a specific enantiomer. The absolute configuration can be assigned by comparing the experimental spectrum to that of a known standard or to a spectrum predicted by quantum chemical calculations (e.g., using Density Functional Theory, DFT). purechemistry.orgfrontiersin.org

NMR with Chiral Derivatizing Agents: This indirect NMR method, famously known as the Mosher method, involves reacting the chiral amine with a chiral reagent (e.g., Mosher's acid chloride) to form a pair of diastereomers. These diastereomers exhibit distinct NMR spectra. By analyzing the differences in the chemical shifts (Δδ) of the protons near the newly formed ester or amide linkage, the absolute configuration of the original amine can be deduced.

Chemical Correlation: The absolute configuration can be established by chemically converting the molecule of unknown configuration into a compound whose configuration is already known, or by synthesizing it from a chiral precursor of known configuration. The synthesis of (4R)-4-Ethyl-1,2,3,4-tetrahydroquinoline from (3R)-3-ethylindan-1-one is a prime example of this approach. researchgate.net

Comparison of Absolute Configuration Determination Techniques

| Technique | Principle | Advantages | Limitations |

|---|---|---|---|

| X-ray Crystallography | Direct visualization of the 3D atomic arrangement in a crystal. purechemistry.org | Unambiguous and definitive ("gold standard"). nih.gov | Requires a suitable single crystal, which can be difficult to grow. |

| Circular Dichroism (CD) | Measures differential absorption of circularly polarized light. | Requires small sample quantities; does not require crystallization. | Often requires comparison with computational models or known standards. frontiersin.org |

| NMR with Chiral Auxiliaries | Conversion to diastereomers which have distinct NMR spectra. | Does not require crystallization; uses standard NMR equipment. | Indirect method; requires successful chemical derivatization. |

| Chemical Correlation | Relating the molecule to a compound of known configuration via chemical reaction. | Provides a definitive link to a known stereochemical standard. | Requires a suitable and known reaction pathway that does not affect the chiral center. |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Ethyl 1,2,3,4 Tetrahydroquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Ethyl-1,2,3,4-tetrahydroquinoline is expected to exhibit distinct signals corresponding to the aromatic protons, the protons of the heterocyclic ring, and the ethyl substituent. The aromatic protons would likely appear as a complex multiplet in the downfield region (typically δ 6.5-7.5 ppm), with their specific chemical shifts and coupling patterns influenced by the substitution on the benzene (B151609) ring. The protons on the nitrogen-bearing carbon (C2) and the adjacent methylene (B1212753) group (C3) would show characteristic shifts and couplings. The proton at C4, being a methine proton and adjacent to the ethyl group, would present a distinct multiplet. The ethyl group itself would give rise to a triplet for the methyl protons and a quartet for the methylene protons, a classic ethyl pattern. The N-H proton would likely appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of unique carbon environments. For this compound, distinct signals are expected for the aromatic carbons, the aliphatic carbons of the tetrahydroquinoline ring system (C2, C3, and C4), and the two carbons of the ethyl group. The chemical shifts of the aliphatic carbons provide insight into their hybridization and substitution. For instance, the carbon bearing the nitrogen (C2) and the substituted carbon (C4) would have characteristic chemical shifts that differ from the unsubstituted C3 carbon.

Conformational Analysis: The tetrahydroquinoline ring exists in a non-planar conformation, typically a half-chair or sofa conformation, to minimize steric strain. The ethyl group at the C4 position will preferentially occupy a pseudo-equatorial position to reduce steric interactions with the rest of the ring system. This conformational preference can be investigated using advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy, which can reveal through-space proximities between protons and help to establish the relative stereochemistry and preferred conformation of the molecule.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Proton | Chemical Shift (ppm) |

| Aromatic-H | 6.5 - 7.5 (m) |

| N-H | Variable (br s) |

| C2-H₂ | ~3.2 - 3.6 (m) |

| C3-H₂ | ~1.8 - 2.2 (m) |

| C4-H | ~2.8 - 3.2 (m) |

| Ethyl-CH₂ | ~1.5 - 1.9 (q) |

| Ethyl-CH₃ | ~0.8 - 1.2 (t) |

| Predicted chemical shift ranges are based on data for similar substituted tetrahydroquinoline structures. Actual values may vary. |

Mass Spectrometry (MS) Techniques for Molecular Identification and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₁₁H₁₅N), the molecular ion peak ([M]⁺) in an electron ionization (EI) mass spectrum would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula by measuring the exact mass of the molecular ion.

The fragmentation of alkyl-substituted quinolines upon electron impact is often analogous to that of alkylbenzenes. A common fragmentation pathway involves the loss of the alkyl substituent. For this compound, a significant fragment ion would be expected from the loss of an ethyl radical (•CH₂CH₃), resulting in a peak at [M-29]⁺. Another characteristic fragmentation is the loss of a hydrogen atom, leading to an [M-1]⁺ peak. The fragmentation of the tetrahydroquinoline ring itself can also occur, providing further structural clues. The proximity of the alkyl group to the nitrogen atom can influence the fragmentation pathways.

| Predicted Mass Spectrometry Data for this compound |

| Molecular Formula |

| Molecular Weight |

| Predicted m/z of Adducts |

| Key Fragment Ions (Predicted) |

| Predicted m/z values for adducts are based on computational predictions. uni.lu |

X-ray Crystallography for Solid-State Structure and Stereochemical Assignment

For this compound, a single crystal X-ray diffraction study would be expected to confirm this half-chair conformation. Furthermore, it would definitively establish the stereochemistry at the C4 position if the compound is chiral. The orientation of the ethyl group, whether it is in a pseudo-equatorial or pseudo-axial position, would be clearly visualized. In the solid state, intermolecular interactions such as hydrogen bonding involving the N-H group and van der Waals forces would also be elucidated, providing insight into the crystal packing.

| Expected Crystallographic Parameters for this compound (Hypothetical) |

| Crystal System |

| Space Group |

| Key Conformation Feature |

| Ethyl Group Orientation |

Vibrational Spectroscopy (e.g., FTIR) for Functional Group Identification

Fourier-transform infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H group, C-H bonds (both aromatic and aliphatic), and C=C bonds of the aromatic ring. The N-H stretching vibration typically appears as a medium to weak band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring are generally observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the tetrahydroquinoline ring and the ethyl group appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring usually give rise to one or more bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration is expected in the fingerprint region, typically between 1000 and 1350 cm⁻¹.

| Characteristic FTIR Absorption Bands (Predicted) * |

| Functional Group |

| N-H Stretch |

| Aromatic C-H Stretch |

| Aliphatic C-H Stretch |

| Aromatic C=C Stretch |

| C-N Stretch |

| Based on typical infrared absorption frequencies for the respective functional groups. The IR spectrum of the parent compound, 1,2,3,4-tetrahydroquinoline (B108954), shows characteristic peaks that can be used as a reference. nih.gov |

Theoretical and Computational Studies of 4 Ethyl 1,2,3,4 Tetrahydroquinoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular properties and reactivity.

For the parent 1,2,3,4-tetrahydroquinoline (B108954), DFT calculations have been employed to study regioselectivity in reactions like nitration. researchgate.net These studies involve optimizing the geometries of possible intermediates to determine the most likely reaction pathways. researchgate.net The electronic properties, such as charge distribution and frontier molecular orbitals (HOMO and LUMO), are key to understanding reactivity. In the case of tetrahydroquinolines, the nitrogen atom and the aromatic ring are the primary sites for chemical reactions.

The introduction of an ethyl group at the 4-position is expected to influence the electronic properties. The ethyl group, being an electron-donating group, would likely increase the electron density in the heterocyclic ring, potentially affecting the reactivity of the molecule. DFT calculations can precisely quantify these effects.

Table 1: Predicted Electronic Properties from DFT Calculations (Note: The following data is hypothetical and based on general principles and data for related compounds, as specific data for 4-Ethyl-1,2,3,4-tetrahydroquinoline is not available.)

| Property | Predicted Value/Description |

|---|---|

| HOMO Energy | Expected to be higher than in unsubstituted THQ, indicating increased nucleophilicity. |

| LUMO Energy | Expected to be slightly altered compared to THQ, influencing susceptibility to electrophilic attack. |

| Mulliken Atomic Charges | The nitrogen atom is predicted to have a significant negative charge, making it a primary site for electrophilic attack. The carbon atoms of the aromatic ring will also exhibit varying charges, influencing the regioselectivity of aromatic substitution reactions. |

| Global Reactivity Descriptors | |

| Ionization Potential (I) | Predicted to be lower than THQ. |

| Electron Affinity (A) | Predicted to be slightly higher than THQ. |

| Chemical Hardness (η) | Expected to be lower than THQ, suggesting higher reactivity. |

Ab Initio Methods for Energy Barrier and Conformational Preferences

Ab initio methods are computational chemistry methods based on quantum mechanics. They are used to determine properties like energy barriers for reactions and conformational preferences.

For the parent 1,2,3,4-tetrahydroquinoline, ab initio calculations, specifically at the MP2 level, have been used to identify stable conformers. nih.gov These studies revealed the existence of multiple conformers due to the puckering of the saturated part of the molecule. nih.gov The calculations also help in determining the energy barriers between these conformers, which is crucial for understanding the molecule's dynamic behavior. nih.gov

The presence of an ethyl group at the 4-position in this compound introduces additional conformational possibilities. The ethyl group can exist in different orientations relative to the tetrahydroquinoline ring system. Ab initio calculations would be essential to determine the preferred conformations and the energy barriers for rotation around the C4-ethyl bond. The relative energies of these conformers would dictate their population at a given temperature.

Table 2: Predicted Conformational Preferences from Ab Initio Calculations (Note: The following data is hypothetical and based on general principles and data for related compounds, as specific data for this compound is not available.)

| Conformer | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Equatorial Ethyl | 0.00 | The ethyl group is in the equatorial position of the puckered heterocyclic ring, which is generally the most stable conformation to minimize steric hindrance. |

| Axial Ethyl | > 1.00 | The ethyl group is in the axial position, which is expected to be less stable due to 1,3-diaxial interactions. |

| Gauche Rotamers (C-C bond) | Variable | Different rotational isomers of the ethyl group itself will have slightly different energies. |

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

Molecular mechanics and molecular dynamics (MD) simulations are computational methods used to study the conformational landscapes and dynamics of molecules. These methods are particularly useful for larger molecules where quantum mechanical calculations are computationally expensive.

While specific MD simulations for this compound are not reported, the methodology has been applied to similar heterocyclic systems. These simulations can provide a detailed picture of the accessible conformations and the transitions between them over time. By simulating the molecule's motion, it is possible to generate a potential energy surface that maps out the various low-energy conformations and the energy barriers separating them.

For this compound, an MD simulation would likely show that the tetrahydroquinoline ring undergoes puckering, and the ethyl group at the 4-position predominantly adopts an equatorial orientation to minimize steric strain. The simulation would also reveal the flexibility of the ethyl group itself.

Table 3: Predicted Conformational Dynamics from Molecular Dynamics Simulations (Note: The following data is hypothetical and based on general principles and data for related compounds, as specific data for this compound is not available.)

| Dynamic Process | Predicted Timescale | Description |

|---|---|---|

| Ring Puckering | Picoseconds to Nanoseconds | The saturated heterocyclic ring is expected to rapidly interconvert between different puckered conformations. |

| Ethyl Group Rotation | Picoseconds | The C-C bond of the ethyl group is expected to have a low rotational barrier, leading to rapid rotation. |

| Equatorial-Axial Interconversion | Nanoseconds to Microseconds | The interconversion between the more stable equatorial and less stable axial conformations of the ethyl group would be a slower process due to a higher energy barrier. |

Quantum Chemical Calculations for Reaction Pathway Prediction

Quantum chemical calculations are a powerful tool for predicting and understanding reaction pathways, including the identification of transition states and the calculation of activation energies. nih.gov

For reactions involving this compound, such as N-alkylation, acylation, or electrophilic aromatic substitution, quantum chemical calculations can be used to model the entire reaction coordinate. This allows for a detailed understanding of the mechanism and can help in predicting the most favorable reaction conditions and the expected products.

For instance, in an electrophilic substitution on the aromatic ring, calculations can determine the relative activation energies for substitution at the different available positions (5, 6, 7, and 8). The presence of the electron-donating amino group and the ethyl group would influence the regioselectivity of such reactions.

Table 4: Predicted Reaction Pathway Data from Quantum Chemical Calculations (Note: The following data is hypothetical and based on general principles and data for related compounds, as specific data for this compound is not available.)

| Reaction Type | Predicted Favorable Position | Predicted Activation Energy (kcal/mol) |

|---|---|---|

| Electrophilic Aromatic Substitution | Position 6 | Lower than for position 8 due to the activating effect of the amino group. The ethyl group at position 4 would have a minor influence. |

| N-Protonation | Nitrogen atom | Very low barrier, highly favorable. |

| N-Alkylation | Nitrogen atom | The activation energy would depend on the nature of the alkylating agent. |

Functionalization and Derivatization Strategies for 4 Ethyl 1,2,3,4 Tetrahydroquinoline

Regioselective Functionalization at the Tetrahydroquinoline Core

The ability to selectively introduce functional groups at specific positions on the 4-ethyl-1,2,3,4-tetrahydroquinoline core is crucial for developing new derivatives with tailored properties. The primary sites for functionalization are the aromatic ring (positions 5, 6, 7, and 8), the benzylic C4-position, and the nitrogen atom.

Recent advancements have focused on direct C-H activation and functionalization methods, which offer an atom-economical approach to modifying the scaffold. nih.gov While much of the research has been on the broader class of quinolines and tetrahydroquinolines, the principles can be applied to the 4-ethyl derivative. For instance, a direct deprotonation-functionalization reaction of tetrahydroquinolines at the 4-position has been developed using organolithiums and phosphoramide (B1221513) ligands. chemrxiv.org This method allows for the introduction of various substituents at the C4-position, adjacent to the existing ethyl group, though steric hindrance from the ethyl group would be a significant factor to consider.

Nitration of the tetrahydroquinoline ring is a classic example of electrophilic aromatic substitution. Studies on the nitration of N-protected tetrahydroquinolines have shown that the regioselectivity can be controlled to favor substitution at the 6-position. researchgate.net The choice of protecting group on the nitrogen atom and the nitrating agent are critical in directing the incoming nitro group. researchgate.net

Table 1: Examples of Regioselective Functionalization Reactions on the Tetrahydroquinoline Core

| Reaction Type | Reagents and Conditions | Position of Functionalization | Reference |

|---|---|---|---|

| Deprotonation-Alkylation | Organolithium, Phosphoramide Ligand, Alkyl Halide | 4-position | chemrxiv.org |

| Nitration | HNO₃, H₂SO₄ (on N-protected THQ) | Primarily 6-position | researchgate.net |

| C-H Alkenylation (on quinoline) | Ni-catalyst, ZnMe₂, Alkyne | 2-position | mdpi.com |

| C-H Carbamoylation (on quinoline (B57606) N-oxide) | CuBr, TBHP, Hydrazinecarboxamide | 2-position | mdpi.com |

Note: While not all examples are specific to the 4-ethyl derivative, they represent general strategies applicable to the tetrahydroquinoline scaffold.

N-Alkylation and N-Acylation Reactions

Modification of the nitrogen atom of the this compound ring is a common and straightforward strategy for diversification.

N-Alkylation involves the introduction of an alkyl group onto the nitrogen atom. This is typically achieved by reacting the secondary amine of the tetrahydroquinoline with an alkyl halide in the presence of a base. A boronic acid-catalyzed one-pot tandem reduction of quinolines followed by reductive alkylation with a carbonyl compound also provides a route to N-alkylated tetrahydroquinolines. organic-chemistry.org

N-Acylation introduces an acyl group to the nitrogen, forming an amide. This reaction is readily accomplished by treating the this compound with an acyl chloride or a carboxylic acid activated with a coupling agent. For example, the acylation of 1,2,3,4-tetrahydroquinoline (B108954) with 2-(4-isobutylphenyl)propanoyl chloride in the presence of triethylamine (B128534) proceeds in high yield. mdpi.com This strategy has been employed to create hybrid molecules combining the tetrahydroquinoline scaffold with other pharmacologically active moieties. mdpi.com

The N-dealkylation of tertiary amines, the reverse of N-alkylation, can also be achieved through methods like photoredox catalysis, which highlights the dynamic nature of the N-substituent. nih.govacs.org

Table 2: Conditions for N-Acylation of 1,2,3,4-Tetrahydroquinoline

| Acylating Agent | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| 2-(4-isobutylphenyl)propanoyl chloride | Dichloromethane, Triethylamine | N-acylated hybrid molecule | mdpi.com |

| Carboxylic Acid | DCC, EDC (coupling agents) | N-acylated derivative | mdpi.com |

Introduction of Fused or Strained Ring Systems

Building upon the this compound framework to create more complex, polycyclic structures is a key strategy in synthetic chemistry. This can be achieved through domino reactions that form new rings fused to the existing tetrahydroquinoline core.

One approach involves the reductive cyclization of appropriately substituted precursors. For instance, a one-step preparation of substrates followed by reductive cyclization using hydrogen and a palladium on carbon (Pd/C) catalyst can yield tricyclic systems with high stereoselectivity for the trans-fused product. nih.gov Another strategy involves the acid-catalyzed reaction of enamides with benzyl (B1604629) azide (B81097) to synthesize fused-ring tetrahydroquinolines with complete cis diastereoselectivity. nih.gov These methods could be adapted to precursors bearing a 4-ethyl substituent to generate novel fused systems.

The synthesis of strained, angularly fused systems has also been explored through similar reduction-double reductive amination strategies. nih.gov The development of platinum-catalyzed synthesis has also opened new avenues for creating ring-fused tetrahydroquinolines. researchgate.net

Synthesis of Hybrid Scaffolds Incorporating the this compound Motif

The concept of molecular hybridization involves combining two or more pharmacophoric units to create a single molecule with potentially enhanced or synergistic biological activity. The this compound motif is an attractive component for such hybrid scaffolds.

A notable example is the synthesis of a hybrid molecule containing both the 1,2,3,4-tetrahydroquinoline and ibuprofen (B1674241) structures. mdpi.com This was achieved by the N-acylation of 1,2,3,4-tetrahydroquinoline with the acid chloride of ibuprofen. mdpi.com This approach demonstrates the feasibility of linking the tetrahydroquinoline core to other well-known drug fragments.

Furthermore, novel derivatives of 1,2,3,4-tetrahydroquinoline have been designed and synthesized to act as inhibitors of NF-κB transcriptional activity, showcasing the core's utility in developing potential therapeutic agents. nih.govnih.gov The synthesis of quinoline-dihydropyrimidinone hybrids has also been reported as a strategy for creating new cytotoxic agents. ekb.eg The synthesis of tetrahydroquinoline-indole scaffolds through chemoselective annulation represents another avenue for creating complex hybrid systems. acs.org These examples underscore the versatility of the tetrahydroquinoline scaffold as a building block in the design of complex and functionally diverse molecules.

Table 3: Examples of Hybrid Scaffolds Based on Tetrahydroquinoline

| Hybrid Partner | Synthetic Strategy | Resulting Scaffold | Reference |

|---|---|---|---|

| Ibuprofen | N-acylation | 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-isobutylphenyl)propan-1-one | mdpi.com |

| Substituted Phenyl Amide | Multi-step synthesis | 1,2,3,4-tetrahydroquinoline-2-carboxamides | nih.gov |

| Indole | Chemoselective annulation | Tetrahydroquinoline-indole scaffold | acs.org |

| Dihydropyrimidinone | Biginelli reaction | Quinoline-3,4-dihydropyrimidinone hybrids | ekb.eg |

Research Applications of the Tetrahydroquinoline Scaffold in Advanced Chemistry

Building Blocks in Complex Organic Synthesis

The 1,2,3,4-tetrahydroquinoline (B108954) core is a well-established structural motif found in numerous natural products and synthetic pharmaceuticals. nih.govmdpi.com Consequently, various synthetic strategies are dedicated to constructing this heterocyclic system. nih.govmdpi.com

However, specific examples detailing the use of 4-Ethyl-1,2,3,4-tetrahydroquinoline as a distinct building block for the synthesis of more complex molecules are not readily found in the reviewed literature. Research often focuses on the synthesis of the tetrahydroquinoline ring itself with various substitution patterns or on the applications of other isomers. For instance, a related compound, (E)-4-guanidino-2-methylbut-2-en-1-yl(2S,4S)-4-(1-ethyl-3-(3-methylbut-2-en-1-yl)guanidino)-2-(3-(5-methylhex-4-enimidamido)propyl)-1,2,3,4-tetrahydroquinoline-6-carboxylate, has been noted for its biological activity. mdpi.com Another related isomer, 2-Ethyl-1,2,3,4-tetrahydroquinoline, is mentioned as a synthetic reagent in organic chemistry for alkylation and elimination reactions. biosynth.com A study on the Castagnoli–Cushman reaction noted that while 1-methyldihydroisoquinoline reacted as expected, the corresponding 1-ethyl derivative did not react, highlighting how a simple change in alkyl substitution can significantly alter reactivity. nih.gov

Precursors for Advanced Organic Materials Research

The application of the general tetrahydroquinoline scaffold in materials science is an area of ongoing research. These heterocycles can be incorporated into larger molecular structures to potentially create novel organic materials with specific electronic or physical properties.

Despite this, the scientific literature accessible through comprehensive searches does not currently contain specific studies or detailed findings on the use of This compound as a precursor for advanced organic materials or polymers.

Components in Catalytic Systems Development